An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
An In-depth Technical Guide to 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate
CAS Number: 62439-35-4
This technical guide provides a comprehensive overview of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate, a key component in advanced liquid crystal displays (LCDs) and other optoelectronic applications. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis, properties, and applications of this versatile molecule.
Introduction: The Significance of a Calamitic Mesogen
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its valuable contributions to the formulation of nematic liquid crystal mixtures. Its molecular structure, characterized by a rigid core composed of a cyclohexanecarboxylate and a cyanophenyl group, coupled with a flexible pentyl chain, imparts a unique combination of properties essential for high-performance display technologies. The "trans" configuration of the pentyl group and the carboxylate on the cyclohexane ring is a critical structural feature that influences its physical and chemical characteristics[1].
The presence of the cyano group (-CN) introduces a strong dipole moment, which is fundamental to the electro-optical response of liquid crystal materials. This high polarity leads to strong dipole-dipole interactions between molecules, promoting the parallel alignment necessary for the nematic phase[2]. The interplay between the rigid core and the flexible alkyl tail allows the material to maintain its liquid crystalline state over a broad and useful temperature range, a crucial attribute for devices operating in diverse environments[2].
This guide will delve into the synthesis of this compound, its detailed physicochemical properties, its pivotal role in liquid crystal technology, and the necessary safety protocols for its handling.
Physicochemical Properties
The unique molecular architecture of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate dictates its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 62439-35-4 | [3] |
| Molecular Formula | C₁₉H₂₅NO₂ | [3] |
| Molecular Weight | 299.41 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | Not explicitly found, but the precursor, trans-4-pentylcyclohexanecarboxylic acid, has a melting point of 54.0 to 57.0 °C. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile. Limited solubility in water is anticipated due to the hydrophobic pentyl chain. | [1][4] |
Synthesis and Experimental Protocols
The synthesis of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is typically achieved through a two-step process: the synthesis of the precursor, trans-4-pentylcyclohexanecarboxylic acid, followed by its esterification with 4-cyanophenol.
Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
The precursor, trans-4-pentylcyclohexanecarboxylic acid, can be synthesized via the catalytic hydrogenation of 4-pentylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring. The "trans" isomer is often favored under specific reaction conditions.
Experimental Protocol:
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Hydrogenation: In a high-pressure autoclave, dissolve 4-pentylbenzoic acid in a suitable solvent such as acetic acid.
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Add a ruthenium-on-carbon (Ru/C) catalyst.
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Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C)[5].
-
Maintain the reaction under stirring for a sufficient duration (e.g., 20 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[6].
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After cooling and depressurization, filter the catalyst.
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Remove the solvent under reduced pressure.
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The resulting crude product, a mixture of cis and trans isomers, can be purified by recrystallization to isolate the desired trans isomer. The trans isomer generally exhibits better crystallinity than the cis form[6].
Esterification with 4-Cyanophenol
The final step is the esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-cyanophenol. A common and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve trans-4-pentylcyclohexanecarboxylic acid, 4-cyanophenol, and a catalytic amount of DMAP in an aprotic solvent like dichloromethane[4].
-
Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of EDCI or DCC in dichloromethane dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion. The progress can be monitored by TLC.
-
Workup:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate successively with a dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Caption: Synthesis workflow for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Applications in Liquid Crystal Displays (LCDs)
The primary application of 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate lies in its role as a component in nematic liquid crystal mixtures for displays. Its specific molecular structure contributes to several key performance characteristics of the final liquid crystal formulation.
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Broad Nematic Range: When blended with other liquid crystal compounds, it helps to create a eutectic mixture that exhibits a stable nematic phase over a wide temperature range. This is crucial for the reliable operation of displays in various ambient conditions, from cold to hot environments[2].
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Electro-Optical Performance: The strong dipole moment from the cyano group is essential for the electro-optical switching behavior of the liquid crystal. When an electric field is applied, the molecules align themselves, altering the passage of light and enabling the creation of images on the display[2].
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High-Resolution Displays: In high-resolution displays with smaller and more densely packed pixels, precise control over the liquid crystal alignment is paramount. Mixtures containing cyanophenyl-based compounds like the one discussed here offer stable nematic behavior and predictable alignment, which contributes to sharper images and improved pixel fidelity[2].
The rod-like shape of the molecule is fundamental to the formation of the long-range orientational order characteristic of the nematic phase. This molecular alignment can be either perpendicular (homeotropic) or parallel (planar) to a confining surface, a property that is harnessed in the design of various LCD modes[7].
Caption: Structure-Property-Application relationship for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate was not found, information from related cyanophenyl and cyclohexanecarboxylate compounds suggests that standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or use a fume hood.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
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Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Cyanophenyl trans-4-pentylcyclohexanecarboxylate is a testament to the elegant molecular engineering that underpins modern liquid crystal technology. Its carefully designed structure, featuring a harmonious balance of rigidity and flexibility, along with a strong dipole moment, makes it an indispensable component in the formulation of high-performance liquid crystal mixtures. This guide has provided a detailed overview of its synthesis, physicochemical properties, and its critical role in enabling the vibrant and high-resolution displays that are ubiquitous in our daily lives. As the demand for advanced display technologies continues to grow, the importance of understanding and utilizing such sophisticated materials will only increase.
References
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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